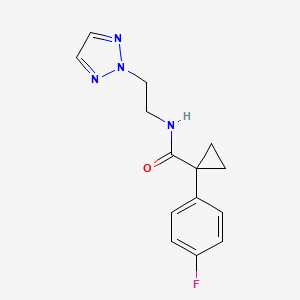

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropane ring fused to a 4-fluorophenyl group and an amide-linked ethyltriazole side chain. The cyclopropane moiety confers structural rigidity, while the fluorine atom enhances lipophilicity and metabolic stability. The 1,2,3-triazole group is known for its hydrogen-bonding capacity and role in bioactivity modulation.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(triazol-2-yl)ethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c15-12-3-1-11(2-4-12)14(5-6-14)13(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGVBDPDYBOROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be synthesized through a cyclopropanation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Chemical Biology: The compound can serve as a probe to study biological processes involving triazole-containing molecules.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The cyclopropanecarboxamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance binding affinity compared to 3-chlorophenyl (cyprofuram) or methoxyphenoxy () due to fluorine’s electronegativity and small atomic radius . The triazole-ethylamide side chain distinguishes the target compound from analogs with tetrahydrofuran (cyprofuram) or benzamide (flutolanil) groups. Triazoles are associated with improved metabolic stability and target interactions in antifungal agents .

Synthetic Considerations: The diastereomer ratio (23:1) observed in the synthesis of the methoxyphenoxy analog () suggests stereochemical control is critical for bioactive cyclopropanecarboxamides. The target compound’s synthesis may require similar stereoselective methods .

Biological Implications: Cyprofuram and flutolanil are established fungicides, implying that cyclopropanecarboxamides with halogenated aryl groups and heterocyclic side chains are effective against plant pathogens.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring and a triazole moiety, which are known to contribute to its biological activity. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

Chemical Formula

- Molecular Formula : CHFNO

- Molecular Weight : 277.28 g/mol

This compound has been investigated for its interactions with various biological targets. Notably:

- Orexin Receptors : This compound has shown potential as a modulator of orexin receptors (OX1 and OX2), which are implicated in regulating sleep-wake cycles and energy homeostasis. Studies indicate that it may act as an antagonist or partial agonist at these receptors, impacting behavioral arousal and sleep patterns .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Sedative Effects : Due to its interaction with orexin receptors, it may possess sedative properties that could be beneficial in treating sleep disorders.

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures have exhibited antidepressant-like effects in animal models, potentially linked to their action on neurotransmitter systems .

Study 1: Orexin Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored the binding modes of various ligands to orexin receptors. It was found that compounds similar to this compound could effectively inhibit orexin receptor activity, leading to altered sleep patterns in rodent models .

Study 2: Antidepressant-Like Effects

Another research effort focused on the antidepressant potential of triazole derivatives. The findings indicated that specific modifications in the triazole structure enhanced serotonin receptor affinity, suggesting a pathway for developing novel antidepressants based on this scaffold .

Comparative Biological Activity Table

Q & A

Q. What are the key steps in synthesizing N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide?

The synthesis typically involves:

- Cyclopropane ring formation via [2+1] cycloaddition under basic conditions.

- Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Carboxamide coupling using EDC·HCl and HOBt in DMF or THF, monitored by TLC and confirmed via H NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with specific attention to cyclopropane proton splitting (δ 1.2–1.8 ppm) and triazole proton signals (δ 7.5–8.0 ppm).

- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and purity.

- X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent degradation during synthesis?

- Temperature Control: Maintain ≤ 60°C during cyclopropanation to avoid ring-opening.

- Solvent Selection: Use anhydrous DMF for carboxamide coupling to minimize hydrolysis.

- Real-Time Monitoring: Employ in-situ IR spectroscopy to track reactive intermediates and adjust stoichiometry dynamically .

Q. What experimental designs are recommended for assessing this compound’s biological activity?

- Target Engagement Assays: Use fluorescence polarization to measure binding affinity to neurokinin receptors (e.g., NK1R) at varying concentrations (IC determination).

- Functional Assays: Employ calcium flux or cAMP response in cell lines expressing target receptors.

- Selectivity Screening: Test against off-target GPCRs using radioligand displacement assays .

Q. How can structural contradictions in crystallographic data be resolved?

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- High-Resolution Data: Collect synchrotron-derived datasets (≤1.0 Å) to improve electron density maps.

- Validation Tools: Apply R and MolProbity to assess geometric accuracy .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

- Fragment Replacement: Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to probe electronic effects.

- Triazole Modifications: Explore 1,2,4-triazole analogs to assess heterocycle geometry on receptor binding.

- Cyclopropane Rigidity: Compare with acyclic analogs to evaluate conformational entropy impacts .

Q. How should researchers address discrepancies in reported synthetic yields?

- Systematic Parameter Screening: Vary catalysts (e.g., CuI vs. CuSO-ascorbate), solvents (DMF vs. THF), and reaction times.

- Byproduct Analysis: Use HPLC-MS to identify side products (e.g., triazole regioisomers) and adjust stoichiometry.

- Reproducibility Protocols: Standardize inert atmosphere conditions and reagent purity thresholds .

Q. What methodologies are used for pharmacological profiling?

- ADME-Tox: Perform hepatic microsome stability assays (e.g., human/rat liver microsomes) and CYP450 inhibition screening.

- Blood-Brain Barrier Penetration: Use PAMPA-BBB or MDCK-MDR1 cell models.

- In Vivo Pharmacokinetics: Conduct cassette dosing in rodents with LC-MS/MS quantification .

Q. How can degradation pathways be elucidated under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions.

- Metabolite Identification: Use LC-HRMS with collision-induced dissociation (CID) to map fragmentation patterns.

- Stability-Indicating Assays: Develop HPLC methods with photodiode array detection to quantify degradation products .

Q. What computational approaches predict binding modes to biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with NK1R crystal structures (PDB: 7TM).

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess conformational stability.

- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.